Epiandrosterone acetate

Steroid Chemistry Quality Control Procurement Specifications

Misidentification of steroid acetates (e.g., DHEA acetate) compromises assay reproducibility. Epiandrosterone acetate (CAS 1239-31-2) is the correct 5α-reduced, non-aromatizable androgen tool with distinct mp 169-173°C and [α]D +69°. • GLUT1 Ki = 4.8 µM-10× more potent than DHEA in glucose transport assays • Saturated A-ring prevents aromatase conversion, eliminating estrogenic crosstalk • Validated as synthetic intermediate for multi-step steroidal synthesis CoA with orthogonal identity testing included. ≥98% HPLC; ships ambient.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1239-31-2
Cat. No. B075208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiandrosterone acetate
CAS1239-31-2
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
InChIInChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3
InChIKeyFDCINQSOYQUNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiandrosterone Acetate: Physicochemical and Pharmacological Baseline


Epiandrosterone acetate (CAS 1239-31-2), systematically named 3β-acetoxy-5α-androstan-17-one, is a synthetic acetylated derivative of the endogenous weak androgen epiandrosterone. It belongs to the androstane class of C19 steroids and is characterized by a saturated 5α-reduced steroid nucleus with a 3β-acetate ester and a 17-keto group [1]. Unlike its 5-ene analog DHEA acetate (CAS 853-23-6), epiandrosterone acetate bears a fully saturated A-ring, which eliminates the Δ5 double bond and fundamentally alters its metabolic fate, notably rendering it non-aromatizable to estrogens [2]. The compound is primarily used as a reference standard in steroid chemistry, as a key intermediate in the synthesis of novel steroidal agents, and as a tool for investigating androgen receptor-mediated signaling in prostate cancer and metabolic research .

Why Epiandrosterone Acetate Substitution Fails


Substituting epiandrosterone acetate with ostensibly similar compounds such as DHEA acetate or androsterone acetate introduces quantifiable risks to experimental reproducibility and synthetic integrity. Despite sharing a nominal molecular weight (~332.5 g/mol), these molecules differ critically in stereochemistry at C3 and C5, A-ring saturation, and solid-state properties, which directly impact their behavior as synthetic intermediates and their activity in biological assays . For instance, the 3α-epimer (androsterone acetate) and the 5-ene analog (DHEA acetate) exhibit markedly divergent melting points, optical rotations, and receptor activation profiles, meaning that even trace contamination or misidentification can confound dose-response data . The following quantitative evidence provides a rigorous basis for vendor qualification and compound authentication prior to purchase.

Epiandrosterone Acetate: Comparative Evidence


Melting Point vs. Androsterone Acetate

Epiandrosterone acetate (3β-acetoxy-5α-androstan-17-one) exhibits a melting point of 169–173°C, which is approximately 60–70°C higher than its 3α-epimer, androsterone acetate (3α-acetoxy-5α-androstan-17-one, CAS 1164-95-0), whose melting point is reported as 102–106°C . This large thermal stability gap provides a straightforward, low-cost analytical discriminator for verifying chemical identity and detecting cross-contamination or mislabeling during incoming material inspection. The substantially higher melting point of epiandrosterone acetate is consistent with the more compact crystal packing of the 3β-configuration, which also underlies its differential solubility and chromatographic retention .

Steroid Chemistry Quality Control Procurement Specifications

Optical Rotation vs. DHEA Acetate

Epiandrosterone acetate displays a large positive specific rotation of [α]D = +69° (c=2 in ethanol, or [α]D18 +68.5° in chloroform), which reflects the 5α,3β stereochemistry of the fully saturated steroid nucleus [1]. In stark contrast, the structurally similar but 5-ene compound DHEA acetate (dehydroepiandrosterone acetate, CAS 853-23-6, also called prasterone acetate) exhibits a specific rotation of only [α]D20 = +3.0° to +6.0° (c=2, EtOH) . This ~60° difference—over an order of magnitude—provides a definitive optical signature that cannot be mimicked by the 5-ene analog, which lacks the 5α hydrogen and retains the Δ5 double bond. The large specific rotation of epiandrosterone acetate is a direct consequence of the rigid, fully saturated androstane framework.

Chiral Purity Steroid Analysis Vendor Qualification

GLUT1 Inhibition: Acetate vs. Parent Steroid

In a direct comparative study of glucose exit inhibition from human erythrocytes, epiandrosterone acetate (reported as DHEA-3-acetate) exhibited a half-maximal inhibitory constant (Ki) of 4.8 ± 0.98 µM for the glucose transporter GLUT1 [1]. This represents an approximately 10-fold higher apparent affinity compared to its parent non-esterified steroid DHEA (dehydroepiandrosterone), which showed a Ki of 48.1 ± 10.2 µM in the same assay system [1]. Testosterone and 4-androstene-3,17-dione yielded intermediate Ki values of 39.2 ± 8.9 µM and 29.6 ± 3.7 µM, respectively [1]. The data indicate that acetylation at the 3β-position significantly enhances the interaction of this steroid scaffold with GLUT1, a property not predicted from androgen receptor binding affinity alone and one that may underlie the distinct metabolic effects of epiandrosterone acetate in pancreatic islet and insulinoma cell models [2].

Glucose Transporter Metabolic Research Androgen Pharmacology

Non-Aromatizable Scaffold vs. DHEA Acetate

Epiandrosterone acetate is built upon a fully saturated 5α-androstane nucleus. The absence of the Δ5 double bond and the presence of the 5α-hydrogen preclude its enzymatic conversion by aromatase (CYP19A1) to estrogenic products [1]. This is structurally predetermined because aromatization requires a Δ4 or Δ5 substrate . Its closest commercial analog, DHEA acetate (dehydroepiandrosterone acetate, CAS 853-23-6), retains the Δ5 double bond and thus serves as a precursor for both androgenic (via 3β-HSD and 17β-HSD) and estrogenic (via aromatase) metabolites in vivo and in cell-based assays . This metabolic divergence means that in any experimental system expressing aromatase, DHEA acetate can generate confounding estrogenic signals, whereas epiandrosterone acetate cannot, yielding cleaner, androgen receptor-focused readouts [2].

Steroid Metabolism Aromatase Androgen Research Endocrine Pharmacology

Lipophilicity & Retention vs. Free Alcohol

Epiandrosterone acetate has a computed logP (XLogP3) of 4.3 and an ACD/LogP of 4.65, with a corresponding water solubility estimate of approximately 2.6 mg/L at 25°C [1]. By comparison, the parent free alcohol epiandrosterone (CAS 481-29-8, C19H30O2, MW 290.44) lacks the acetate ester, is practically insoluble in water but possesses a lower logP (estimated ~3.2–3.5 based on the 3β-hydroxy group vs. 3β-acetoxy). The addition of the acetate group adds roughly 1–1.5 logP units and eliminates the hydrogen bond donor capacity (HBD = 0 for the acetate vs. HBD = 1 for the free alcohol), profoundly affecting reversed-phase HPLC retention, solid-phase extraction recovery, and partitioning into organic solvents during synthesis workup [1]. These properties are critical for designing extraction protocols where epiandrosterone acetate must be separated from its hydrolysis product epiandrosterone, and for preparing stock solutions where solubility in DMSO or ethanol differs markedly between the two forms .

Lipophilicity LogP Formulation Science Analytical Chemistry

Synthetic Intermediate vs. DHEA Acetate

In a multi-step stereoselective synthesis of the steroidal alkaloid 21,27-bisnordemissidine, epiandrosterone acetate (1) was employed as the primary starting scaffold, undergoing stereospecific addition of α-picolyl-lithium at the C-17 carbonyl group, followed by regio- and chemoselective 17,20-dehydration, and allylic oxidation at C-16 [1]. Dehydroepiandrosterone acetate (DHEA acetate, 1a) was also evaluated as a substrate in the same synthetic sequence, but the 5-ene analog required additional handling precautions due to the lability of the Δ5 double bond under the acidic dehydration and oxidative conditions. The well-characterized crystal and molecular structure of the final product (21,27-bisnordemissidine hydrobromide), confirmed by X-ray crystallography, unambiguously validated the synthetic route originating from epiandrosterone acetate [1]. The 3β-acetoxy-5α-androstan-17-one scaffold also serves as a key intermediate in the synthesis of C60-steroid conjugates, where it was prepared in 80% yield (1.8 g, 5.4 mmol scale) following a literature method [2].

Synthetic Chemistry Steroidal Alkaloid Process Chemistry Intermediates

Epiandrosterone Acetate: Research & Industrial Applications


Identity Verification via Melting Point & Optical Rotation

Procurement and QC laboratories should mandate that any incoming lot of material labeled 'epiandrosterone acetate' is accompanied by a Certificate of Analysis (CoA) reporting a melting point of 169–173°C and a specific optical rotation of [α]D ≈ +69°. These two orthogonal measurements conclusively distinguish the compound from its closest analogs: androsterone acetate (mp 102–106°C, [α]D ~+13° or similar) and DHEA acetate (mp 169–172°C but [α]D only +3° to +6°) [1][2]. The combination of melting point and optical rotation provides an extremely low-cost, high-specificity identity test that can be implemented as part of any vendor onboarding protocol to eliminate mislabeling errors before they propagate into biological or synthetic workflows.

Estrogen-Free Androgen Metabolic Research

Investigators studying the direct, non-genomic effects of androgens on glucose transport or pancreatic β-cell function should select epiandrosterone acetate over DHEA acetate. As documented in the erythrocyte GLUT1 assay, epiandrosterone acetate inhibits glucose exit with a Ki of 4.8 µM—10-fold more potently than DHEA (Ki = 48.1 µM)—while its saturated 5α-androstane scaffold cannot be converted to estrogens by aromatase [1]. This dual advantage (higher GLUT1 affinity plus absence of estrogenic crossover) makes epiandrosterone acetate the cleanest tool compound for dissecting androgen-specific metabolic effects in cell lines or isolated islet models where aromatase expression may otherwise introduce confounding ER activation [2].

Steroidal Alkaloid & Fullerene Conjugate Synthesis

Process chemistry and medicinal chemistry teams requiring a robust steroidal starting material for multi-step synthesis should specify epiandrosterone acetate (CAS 1239-31-2) rather than the 5-ene DHEA acetate. The saturated 5α-androstane core withstands acidic, oxidative, and organometallic reaction conditions without the side reactions (e.g., epoxidation, allylic oxidation scrambling) that plague the Δ5 double bond of DHEA acetate. Validated synthetic routes include the stereospecific synthesis of 21,27-bisnordemissidine via picolyl-lithium addition and subsequent dehydration/oxidation/cyclization, with the final product structure unequivocally confirmed by X-ray crystallography [1]; and the diastereoselective preparation of C60–steroid conjugates in 80% yield [2]. For kilogram-scale process development, the predictable reactivity and well-characterized crystalline nature of epiandrosterone acetate translate directly to higher step yields and simpler purification protocols.

Reference Standard for Chromatographic Methods

Analytical laboratories developing HPLC or LC-MS methods for steroid profiling should procure high-purity epiandrosterone acetate (≥98% by HPLC) as a reference standard for establishing retention time windows, resolution from co-eluting steroids (e.g., DHEA acetate, androsterone acetate), and mass spectral fragmentation libraries. Its high logP (4.3–4.65) and zero hydrogen bond donor count guarantee strong reversed-phase retention distinct from more polar, hydroxyl-bearing steroids [1]. The AKSci and Aladdin specifications of ≥98% purity (HPLC) with full CoA documentation meet the requirements of regulated bioanalytical method validation [2]. This compound fills a specific gap in steroid reference standard panels, where 5α-reduced, 3β-acetoxy standards are less commonly stocked than their Δ5 or 3α-hydroxy counterparts.

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